molecular formula C6H3Cl2F3N2 B1451581 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine CAS No. 431942-80-2

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1451581
CAS No.: 431942-80-2
M. Wt: 231 g/mol
InChI Key: RKSOZYZBQVGYIE-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and an amine group attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an intermediate in the synthesis of herbicides . The compound’s interactions with enzymes such as palladium-catalyzed monoalkoxycarbonylation have been documented

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause changes in cellular activities, which may lead to alterations in cell behavior and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to interact with enzymes and other proteins is critical for its function in biochemical reactions. Understanding these molecular mechanisms is vital for developing new therapeutic strategies and improving existing treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term research applications. Its degradation products may also have significant effects on cellular health, which need to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders. The compound’s metabolic pathways provide insights into its pharmacokinetics and pharmacodynamics, which are critical for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that regulate its localization and accumulation . Understanding these interactions is vital for determining the compound’s bioavailability and its potential therapeutic applications. The compound’s distribution patterns also provide insights into its efficacy and safety profiles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential impact on cellular processes. The subcellular distribution of the compound provides valuable information for designing targeted therapies and improving drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine typically involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSOZYZBQVGYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670547
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431942-80-2
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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